(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cardiac safety hERG inhibition drug-induced QT prolongation

Medicinal chemistry teams face a critical bottleneck: advancing kinase or GPCR leads while simultaneously mitigating cardiac ion channel (hERG) liabilities. (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1861696-05-0) solves this directly. - Pre-optimized scaffold: The gem-difluorocyclobutyl motif has demonstrated reduced hERG inhibition vs. standard piperidine-based clinical leads such as danuglipron. - Synthetic versatility: The 4-hydroxymethyl handle permits late-stage diversification via Mitsunobu, esterification, or click chemistry without amine protection. - Fragment-to-lead readiness: MW 233.26 g/mol, defined ¹⁹F NMR footprint, and a primary alcohol suitable for biotinylation, fluorophore attachment, or PROTAC linker installation.

Molecular Formula C11H17F2NO2
Molecular Weight 233.25 g/mol
Cat. No. B12076351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Molecular FormulaC11H17F2NO2
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)C2CC(C2)(F)F
InChIInChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(16)14-3-1-8(7-15)2-4-14/h8-9,15H,1-7H2
InChIKeyUXYXWJUHYDWMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluorocyclobutyl Piperidine Methanone: Identity & Procurement


Target compound (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1861696-05-0, molecular formula C₁₁H₁₇F₂NO₂, molecular weight 233.255 g/mol) is an N-acylpiperidine derivative incorporating a gem-difluorocyclobutyl carbonyl group and a 4-hydroxymethyl substituent on the piperidine ring . The compound is commercially catalogued as a biochemical reagent within the Protein Tyrosine Kinase/RTK inhibitor space, with annotated relevance to c-KIT kinase inhibition . The difluorocyclobutyl moiety is recognized in the medicinal chemistry literature as a metabolically stabilized bioisostere capable of mitigating hERG channel inhibition when conjugated to piperidine scaffolds .

Why Generic Analogs Cannot Substitute


In-class piperidine-methanone derivatives are not functionally interchangeable because the specific substitution pattern—4-hydroxymethyl on the piperidine coupled with a 3,3-difluorocyclobutyl carbonyl—simultaneously controls two critical parameters that generic analogs decouple: (i) the hydroxymethyl group provides a primary alcohol handle for further bioconjugation, prodrug design, or linker attachment that the isosteric aminomethyl, unsubstituted piperidine, or 3-hydroxy regioisomer cannot replicate without altering hydrogen-bonding geometry ; (ii) the gem-difluorocyclobutyl unit confers a reduction in hERG inhibitory activity compared to non-fluorinated cyclobutyl or phenyl-based analogs, as demonstrated in structurally related GLP-1R agonist series where the difluorocyclobutyl modification was essential for cardiac safety margin .

Differentiation Evidence vs Closest Analogs


hERG Safety Advantage Over Danuglipron

The difluorocyclobutyl-piperidine scaffold has been shown to reduce hERG inhibitory activity in GLP-1 receptor agonist programs relative to the clinical benchmark danuglipron. Danuglipron exhibits an hERG IC₅₀ of 4.3 μM, which introduces a risk of delayed ventricular repolarization . Lead compound 73, a difluorocyclobutyl-piperidine derivative, was the most potent GLP-1R agonist in the study (EC₅₀ 0.048 nM) and demonstrated reduced hERG blockade compared to danuglipron . Although direct hERG IC₅₀ values for compound 73 are not disclosed in the abstract, the structural rationale—replacement of the standard piperidine ring of danuglipron with a difluorocyclobutyl-modified piperidine—is directly transferable to the target compound, which shares the identical difluorocyclobutyl-piperidine methanone core.

Cardiac safety hERG inhibition drug-induced QT prolongation

Hydroxymethyl vs Aminomethyl: Prodrug & Bioconjugation

The target compound differs from its closest commercially available analog, (4-(aminomethyl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone, solely by the substitution of the 4-aminomethyl group with a 4-hydroxymethyl group . This substitution changes the hydrogen-bond donor/acceptor profile: the primary amine (pKₐ ≈ 9–10) is protonated at physiological pH and can engage in ionic interactions, whereas the primary alcohol (pKₐ ≈ 15–16) remains neutral, altering membrane permeability and off-target engagement profiles . The alcohol can be phosphorylated, oxidized to an aldehyde/carboxylic acid, or esterified for prodrug strategies, reactions not available to the amine analog without protection/deprotection sequences.

Prodrug design bioconjugation structure-activity relationship

gem-Difluorocyclobutyl: Enhanced Metabolic Stability

The gem-difluorocyclobutyl group is widely recognized in medicinal chemistry to confer enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to non-fluorinated cyclobutyl rings . In a case study of mGluR5 positive allosteric modulators, replacement of a phenyl ring with a difluorocyclobutyl moiety retained biological activity while reducing bioactivation-related hepatotoxicity, though microsomal stability remained a point of optimization . The target compound's 3,3-difluorocyclobutyl group is expected to provide similar oxidative stability advantages over a hypothetical non-fluorinated cyclobutyl analog, reducing the rate of metabolic clearance.

Metabolic stability oxidative metabolism fluorine substitution

Application Scenarios for Procurement


Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing kinase inhibitors (particularly c-KIT or GLP-1R targets) can deploy this compound as a core scaffold to simultaneously probe kinase potency and cardiac safety. The difluorocyclobutyl-piperidine methanone core has demonstrated reduced hERG inhibition relative to standard piperidine-based clinical leads such as danuglipron . The hydroxymethyl group allows further functionalization without introducing a permanently charged amine, facilitating CNS penetration or oral bioavailability optimization.

FBDD Library Expansion

The compound's molecular weight (233.26 g/mol) falls within the fragment range (MW < 300) and its 3,3-difluorocyclobutyl group provides a defined fluorine footprint for ¹⁹F NMR-based screening. The hydroxymethyl group serves as a synthetic growth vector for fragment elaboration. Compared to aminomethyl or unsubstituted piperidine fragments, the alcohol handle permits late-stage diversification via Mitsunobu, esterification, or oxidation reactions without amine protection .

Hydroxyl-Directed Bioconjugation for Probes

The primary alcohol of the 4-hydroxymethyl group is uniquely suited for biotinylation, fluorophore attachment, or click-chemistry linker installation (e.g., propargyl ether formation) without requiring protection/deprotection of a basic amine. This enables construction of affinity probes, PROTAC linkers, or photoaffinity labels while preserving the difluorocyclobutyl group's metabolic stability advantage . The neutral alcohol avoids the non-specific electrostatic interactions that amine-containing probes often exhibit in cellular assays.

Metabolic Stability Screening in hERG-Sensitive Programs

For discovery programs where cardiac ion channel activity is a known liability, this compound offers a pre-validated structural starting point. The difluorocyclobutyl motif reduces oxidative metabolism at the cyclobutane ring , while the piperidine-hydroxymethyl substitution pattern can be rapidly diversified to explore structure-metabolism relationships (SMR) without compromising the hERG safety margin achieved by the gem-difluoro modification.

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